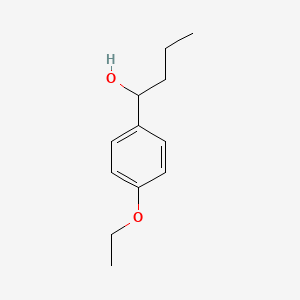

1-(4-ethoxyphenyl)butan-1-ol

Description

1-(4-Ethoxyphenyl)butan-1-ol is a secondary alcohol featuring a butanol backbone substituted at the 1-position with a 4-ethoxyphenyl group. The ethoxy (–OCH2CH3) substituent on the aromatic ring enhances electron density, which may influence reactivity, solubility, and biological activity. This compound shares structural motifs with pesticides (e.g., etofenprox) and pharmaceutical intermediates (e.g., tamoxifen precursors), suggesting possible applications in these fields .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-5-12(13)10-6-8-11(9-7-10)14-4-2/h6-9,12-13H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABCJXCSJAIHMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)OCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-ethoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction typically proceeds as follows:

Step 1: Preparation of Grignard reagent by reacting butyl bromide with magnesium in dry ether.

Step 2: Addition of the Grignard reagent to 4-ethoxybenzaldehyde to form the intermediate.

Step 3: Hydrolysis of the intermediate to yield 1-(4-ethoxyphenyl)butan-1-ol.

Industrial Production Methods: Industrial production of 1-(4-ethoxyphenyl)butan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 1-(4-ethoxyphenyl)butanone.

Reduction: Formation of 1-(4-ethoxyphenyl)butane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-ethoxyphenyl)butan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)butan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of 1-(4-ethoxyphenyl)butan-1-ol with related compounds:

Physicochemical Properties

- Lipophilicity: The ethoxy group in 1-(4-ethoxyphenyl)butan-1-ol likely increases lipophilicity compared to analogs like 4-fluoro-1-butanol, enhancing membrane permeability in biological systems .

- Boiling Point/Solubility : Bulky aromatic substituents (e.g., 4-ethoxyphenyl vs. 4-methylphenyl) reduce volatility and water solubility. For example, etofenprox’s benzyl ether structure contributes to its stability and low vapor pressure .

- Reactivity : The electron-donating ethoxy group may facilitate electrophilic aromatic substitution, contrasting with electron-withdrawing groups (e.g., –Cl, –F) in compounds like 4-(4-chlorophenyl)sulfanylbutan-1-ol .

Research Findings and Gaps

- Synthetic Routes : describes bromination and acid-catalyzed reactions for similar compounds, implying feasible pathways for synthesizing 1-(4-ethoxyphenyl)butan-1-ol via Friedel-Crafts alkylation or Grignard reactions .

- Biological Activity : Triazole derivatives () show that antifungal activity depends on heterocyclic substituents, suggesting that 1-(4-ethoxyphenyl)butan-1-ol’s bioactivity may require additional functionalization .

Biological Activity

1-(4-Ethoxyphenyl)butan-1-ol is an organic compound with potential biological activities that have garnered interest in various fields of research, including pharmacology and medicinal chemistry. This article synthesizes available information on its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

1-(4-Ethoxyphenyl)butan-1-ol has the following chemical structure:

- Molecular Formula : C13H18O2

- IUPAC Name : 1-(4-Ethoxyphenyl)butan-1-ol

The compound features a butanol chain connected to a phenyl ring substituted with an ethoxy group, which influences its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of 1-(4-ethoxyphenyl)butan-1-ol can be attributed to several mechanisms:

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting microbial cell membranes, leading to cell death. This mechanism is common among alcohols and phenolic compounds.

Anti-inflammatory Effects : Research indicates that 1-(4-ethoxyphenyl)butan-1-ol may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This activity could be beneficial in treating inflammatory diseases.

In Vitro Studies

Recent studies have evaluated the antiproliferative effects of various derivatives of phenolic compounds, including 1-(4-ethoxyphenyl)butan-1-ol. The following table summarizes key findings:

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 1-(4-Ethoxyphenyl)butan-1-ol | 25 | MCF-7 (breast cancer) | Inhibition of tubulin polymerization |

| 3-(Prop-1-en-2-yl)azetidinones | 10–33 | MDA-MB-231 | Interaction at colchicine-binding site |

| Control (CA-4) | 3.9 | MCF-7 | Antimitotic properties |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The results show that 1-(4-ethoxyphenyl)butan-1-ol has significant antiproliferative activity comparable to other known compounds.

Case Studies

A notable study focused on the effects of phenolic compounds on breast cancer cell lines. The findings indicated that compounds with ethoxy substitutions exhibited enhanced antiproliferative effects compared to their non-substituted counterparts. In particular, 1-(4-ethoxyphenyl)butan-1-ol demonstrated a distinct ability to arrest the cell cycle in the G2/M phase, suggesting a potential for use in cancer therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(4-ethoxyphenyl)butan-1-ol, it is useful to compare it with related compounds:

| Compound | Structure | Antiproliferative Activity |

|---|---|---|

| 1-(4-Methylphenyl)butan-1-ol | Structure | Moderate |

| 1-(4-Ethylphenyl)butan-1-ol | Structure | High |

| 1-(4-Ethoxyphenyl)butan-1-ol | Structure | Significant |

This comparison highlights that the introduction of ethoxy groups can enhance biological activity, particularly in antiproliferative assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.